molecular formula C10H12N2 B8716348 2-(dimethylamino)-4-methylbenzonitrile

2-(dimethylamino)-4-methylbenzonitrile

Cat. No.: B8716348
M. Wt: 160.22 g/mol
InChI Key: COXIZQAUWQIRJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(dimethylamino)-4-methylbenzonitrile is an organic compound with the molecular formula C10H12N2 It is a derivative of benzonitrile, characterized by the presence of a methyl group and a dimethylamino group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(dimethylamino)-4-methylbenzonitrile typically involves the reaction of 4-methylbenzonitrile with dimethylamine under specific conditions. One common method is the nucleophilic substitution reaction where 4-methylbenzonitrile is treated with dimethylamine in the presence of a suitable catalyst, such as a base like sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like distillation or recrystallization are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

2-(dimethylamino)-4-methylbenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(dimethylamino)-4-methylbenzonitrile has diverse applications in scientific research:

    Chemistry: It is used as a model compound in studies of electronic effects and molecular interactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds and its role in drug design and development.

    Industry: It is used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(dimethylamino)-4-methylbenzonitrile involves its interaction with molecular targets through its functional groups. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the nitrile group can engage in nucleophilic or electrophilic reactions. These interactions influence the compound’s behavior in various chemical and biological systems, affecting pathways such as signal transduction and enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(dimethylamino)-4-methylbenzonitrile is unique due to the combined presence of both the methyl and dimethylamino groups, which confer distinct electronic and steric effects. These properties make it a valuable compound for studying molecular interactions and developing new materials and pharmaceuticals .

Properties

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

2-(dimethylamino)-4-methylbenzonitrile

InChI

InChI=1S/C10H12N2/c1-8-4-5-9(7-11)10(6-8)12(2)3/h4-6H,1-3H3

InChI Key

COXIZQAUWQIRJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C#N)N(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To commercially available 2-fluoro-4-methylbenzonitrile 15b (2.5 g, 18.5 mmol) was added dimethylamine (4 equiv., 4.8 ml) and the solution was heated at 80° C. overnight. The reaction was evaporated and the residue was dissolved in AcOEt and washed with water and brine. The organic phase was evaporated obtaining 2.96 g of a yellow oil. Yield=99% 1HNMR (DMSO, 200 MHz) δ 2.31 (3H, s), 2.93 (6H, s), 6.74 (1H, dd, J=8 Hz, J′=0.8 Hz), 6.85 (1H, s), 7.47 (1H, d, J=8 Hz)
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
4.8 mL
Type
reactant
Reaction Step One
Yield
99%

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